molecular formula C19H14BrClN2O5 B10890519 (4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-chloro-6-methoxyphenoxy)acetic acid

(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-chloro-6-methoxyphenoxy)acetic acid

Cat. No.: B10890519
M. Wt: 465.7 g/mol
InChI Key: GUXCHPBORBRHNZ-WUXMJOGZSA-N
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Description

(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-chloro-6-methoxyphenoxy)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of bromophenyl, cyano, chloro, and methoxy groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-chloro-6-methoxyphenoxy)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their sequential transformation into the final product. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the bromophenyl group through nucleophilic substitution reactions.

    Condensation Reactions: Formation of the enone structure via condensation reactions.

    Functional Group Transformations: Introduction of cyano and chloro groups through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-chloro-6-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-chloro-6-methoxyphenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound’s biological applications include its use as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-chloro-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites, inhibiting or activating enzymatic functions. This interaction leads to changes in cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-chloro-6-methoxyphenoxy)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H14BrClN2O5

Molecular Weight

465.7 g/mol

IUPAC Name

2-[4-[(E)-3-(4-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2-chloro-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C19H14BrClN2O5/c1-27-16-8-11(7-15(21)18(16)28-10-17(24)25)6-12(9-22)19(26)23-14-4-2-13(20)3-5-14/h2-8H,10H2,1H3,(H,23,26)(H,24,25)/b12-6+

InChI Key

GUXCHPBORBRHNZ-WUXMJOGZSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br)Cl)OCC(=O)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Br)Cl)OCC(=O)O

Origin of Product

United States

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